2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-ethylphenyl)acetamide
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Overview
Description
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-ETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorobenzene derivative reacts with the tetrazole intermediate.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group by reacting the intermediate with an ethylphenylamine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-ETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.
Interact with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Affect Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: This compound shares a similar chlorophenyl group and has been studied for its antiviral activity.
3-(2-CHLOROPHENYL)-2,5-DIOXO-PYRROLIDINE-1-YL-ACETAMIDE: Known for its anticonvulsant and analgesic properties.
Uniqueness
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-ETHYLPHENYL)ACETAMIDE is unique due to its tetrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClN5O |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H16ClN5O/c1-2-12-6-3-4-9-15(12)19-16(24)11-23-21-17(20-22-23)13-7-5-8-14(18)10-13/h3-10H,2,11H2,1H3,(H,19,24) |
InChI Key |
YJMFLJZFCOPAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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